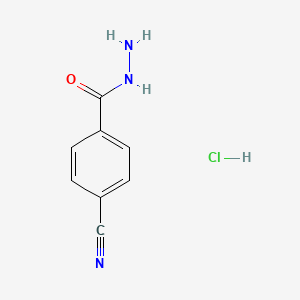

4-Cyanobenzohydrazide hydrochloride

Descripción general

Descripción

Synthesis Analysis

The synthesis of hydrazones, which includes 4-Cyanobenzohydrazide, is achieved by combining suitable aldehydes with four hydrazides . The discussion involves strategically functionalized rings and their use in forming various fused systems .Molecular Structure Analysis

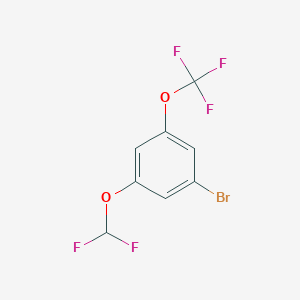

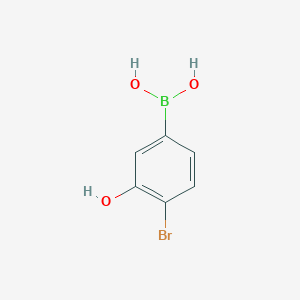

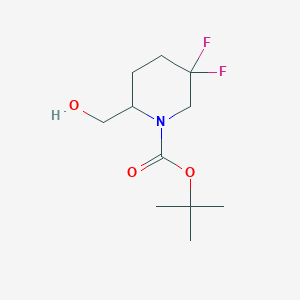

The molecular formula of 4-Cyanobenzohydrazide hydrochloride is C8H8ClN3O . It has a density of 1.3±0.1 g/cm3 .Physical And Chemical Properties Analysis

4-Cyanobenzohydrazide hydrochloride has a molecular weight of 197.62 g/mol. It has a density of 1.3±0.1 g/cm3 . The storage condition is 2-8°C .Aplicaciones Científicas De Investigación

Biochemistry

4-Cyanobenzohydrazide hydrochloride: is utilized in biochemistry for the synthesis of aromatic compounds through decarboxylation processes . It serves as a building block in the production of 4-hydroxyisophthalic acid from 4-hydroxybenzoic acid, which is significant in the study of reversible decarboxylases . These enzymes are crucial for CO2 fixation and the production of carboxylic acids, offering a sustainable alternative to traditional chemical synthesis methods .

Pharmacology

In pharmacology, benzohydrazides, including 4-Cyanobenzohydrazide hydrochloride , are recognized for their diverse biological properties. They exhibit anti-bacterial, anti-fungal, anti-convulsant, anti-cancer, and anti-tubercular activities . This makes them valuable for the development of new therapeutic agents and the exploration of their mechanisms of action.

Organic Synthesis

4-Cyanobenzohydrazide hydrochloride: is a key reagent in organic synthesis, particularly in the formation of hydrazones, quinazolines, and Schiff bases . These compounds have a broad spectrum of biological activities, making them attractive in medicinal chemistry for their anti-inflammatory and analgesic properties .

Analytical Chemistry

In analytical chemistry, 4-Cyanobenzohydrazide hydrochloride can be used as a standard or reagent in various chromatographic techniques. It aids in the separation and identification of compounds, contributing to the quality control and analysis of pharmaceuticals and other chemical products .

Materials Science

The compound finds applications in materials science, where it is involved in the synthesis of complex molecules with potential use in the development of new materials . These materials could have applications ranging from electronics to coatings, highlighting the versatility of 4-Cyanobenzohydrazide hydrochloride in materials research.

Environmental Science

Although direct applications of 4-Cyanobenzohydrazide hydrochloride in environmental science are not explicitly documented, related compounds and methodologies involving hydrazides are employed in environmental chemistry. They are used in the treatment of wastewater and in the development of environmentally friendly materials and processes .

Safety and Hazards

4-Cyanobenzohydrazide is harmful by inhalation, in contact with skin, and if swallowed . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers . Personal precautions include wearing suitable personal protective equipment, approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection .

Propiedades

IUPAC Name |

4-cyanobenzohydrazide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O.ClH/c9-5-6-1-3-7(4-2-6)8(12)11-10;/h1-4H,10H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHQWCOSUUVDSKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyanobenzohydrazide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 7-oxo-9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1446260.png)

![tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate](/img/structure/B1446262.png)